molecular formula C8H14ClNO2 B2670806 rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 2137559-72-7

rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B2670806
CAS No.: 2137559-72-7
M. Wt: 191.66
InChI Key: XTDAAGREHNSRED-RVFBJDCBSA-N
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Description

rac-methyl (1R,4S,5R)-4-aminobicyclo[310]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.0]hexane derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include methylating agents and amine sources.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride
  • rac-methyl (1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate

Uniqueness

rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(9)5(8)4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDAAGREHNSRED-RVFBJDCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CC[C@@H]([C@@H]1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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